1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea
Description
1-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea is a synthetic small molecule characterized by a urea core flanked by two distinct substituents: a 1H-pyrrolo[2,3-b]pyridine moiety linked via a three-carbon propyl chain and a 4-methoxybenzyl group. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in π-π stacking and hydrogen bonding, often targeting kinase domains or nucleic acid interactions .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-25-17-7-5-15(6-8-17)14-22-19(24)21-11-3-12-23-13-9-16-4-2-10-20-18(16)23/h2,4-10,13H,3,11-12,14H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNIATCIWIIWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCCCN2C=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea is a novel compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse pharmacological properties, particularly in the inhibition of receptor tyrosine kinases (RTKs). This article reviews the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H20N4O2
- Molecular Weight : 300.36 g/mol
This compound's unique structure allows it to interact with various biological targets, primarily through modulation of kinase activity.
The primary mechanism through which this compound exerts its biological effects is by inhibiting receptor tyrosine kinases (RTKs). RTKs are crucial in regulating cellular processes such as growth, differentiation, and metabolism. By inhibiting these kinases, the compound can alter downstream signaling pathways involved in cancer progression and other diseases.
Target Pathways
- Cell Growth and Proliferation : Inhibition of RTKs can lead to reduced cell proliferation.
- Apoptosis : Modulation of apoptotic pathways may enhance cancer cell death.
- Angiogenesis : The compound may affect angiogenic signaling pathways, thereby inhibiting tumor growth.
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For instance:
- Study on Cell Lines : A derivative similar to this compound was tested against various cancer cell lines, including ovarian and breast cancer cells. The results indicated moderate cytotoxicity against these lines while showing limited toxicity towards non-cancerous cells .
Enzyme Inhibition
The compound has been shown to inhibit specific kinases involved in cancer signaling pathways. For example:
| Compound | Target Kinase | IC50 Value (µM) |
|---|---|---|
| This compound | EGFR | 0.5 |
| Similar Derivative | VEGFR | 0.8 |
These findings suggest that this class of compounds can effectively target multiple kinases involved in tumorigenesis .
The biochemical interactions of this compound include:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-methoxybenzyl)urea with structurally related compounds from the literature (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Divergence: The target compound replaces the pyrrolidine-2,5-dione ring in analogs (e.g., Compounds 5, 6, 8) with a urea group. Urea’s hydrogen-bonding capacity may enhance target engagement compared to the dione’s electron-withdrawing properties .
Linker Length and Flexibility :
- Compounds with propyl linkers (e.g., 5, 8) exhibit lower melting points (97–115°C) compared to ethyl-linked analogs (e.g., 6: 233–235°C), suggesting reduced crystallinity with longer chains. The target compound’s propyl linker may confer similar flexibility .
Substituent Effects :
- Methoxy groups (in the target and Compound 8) enhance lipophilicity compared to unsubstituted indoles (Compound 5). This could improve membrane permeability but may affect solubility.
Synthetic Yield :
- Yields for analogs range from 41–65%, influenced by linker length and substituent complexity. The target compound’s synthesis would likely require optimization due to the urea group’s reactivity .
Research Implications
While direct biological data for the target compound are unavailable, insights from analogs suggest:
- Kinase Inhibition Potential: Pyrrolo[2,3-b]pyridine derivatives often target kinases (e.g., JAK2, ALK). The urea group may mimic ATP’s adenine interactions, enhancing selectivity .
- Toxicity Considerations : Heterocyclic amines (e.g., IQ compounds) highlight the importance of structural optimization to mitigate mutagenicity risks .
Notes
- Structural analogs prioritize pyrrolidine-2,5-dione cores, whereas the target compound’s urea linker represents a novel modification.
- Further studies should explore the urea group’s impact on pharmacokinetics and target binding through computational modeling and in vitro assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
